molecular formula C18H24N2O5 B2636675 Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate CAS No. 1902932-43-7

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate

Cat. No. B2636675
M. Wt: 348.399
InChI Key: SFRLWTOKNSWFCM-UHFFFAOYSA-N
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Description

“Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate” is a carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . This molecule contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .


Synthesis Analysis

Carbamates can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The molecule contains a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .


Chemical Reactions Analysis

The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .


Physical And Chemical Properties Analysis

The molecule contains a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .

Scientific Research Applications

Synthesis and Characterization

  • Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, similar in structure to your compound of interest, is used in the synthesis of peptides and their mimetics and conjugates (Hasan Küçükbay & Nesrin Buğday, 2014).
  • Another study details the synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate from 2-aminobenzothiazole, along with its characterization using various techniques such as FT-IR, NMR, and X-ray diffraction (R. Kant, B. Maiti, & A. Agarwal, 2017).

Potential Therapeutic Uses

  • A study on albendazole derivatives, structurally related to benzyl carbamates, demonstrated enhanced cytotoxicity against cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yunjie Zhao et al., 2010).
  • In another research, novel cholinesterase inhibitors were synthesized, including compounds structurally similar to benzyl carbamates, showing potential in treating neurodegenerative diseases (J. Kos et al., 2021).

Analytical Techniques

  • High-performance liquid chromatography was used to determine mebendazole, a drug structurally related to benzyl carbamates, highlighting the importance of analytical methods in studying such compounds (Z. Al-Kurdi et al., 1999).

Future Directions

The use of carbamates as protecting groups for amines in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on developing new carbamate protecting groups that can be installed and removed under even milder conditions, or that offer greater selectivity in complex syntheses. Additionally, the development of environmentally friendly methods for the installation and removal of these protecting groups is an important area of future research.

properties

IUPAC Name

benzyl N-[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c21-17(11-19-18(22)25-12-13-4-2-1-3-5-13)20-14-6-7-15-16(10-14)24-9-8-23-15/h1-5,14-16H,6-12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRLWTOKNSWFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)CNC(=O)OCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate

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